benzyl N-[4-(cyanomethyl)phenyl]carbamate
CAS No.: 861250-54-6
Cat. No.: VC6007764
Molecular Formula: C16H14N2O2
Molecular Weight: 266.3
* For research use only. Not for human or veterinary use.
![benzyl N-[4-(cyanomethyl)phenyl]carbamate - 861250-54-6](/images/structure/VC6007764.png)
Specification
CAS No. | 861250-54-6 |
---|---|
Molecular Formula | C16H14N2O2 |
Molecular Weight | 266.3 |
IUPAC Name | benzyl N-[4-(cyanomethyl)phenyl]carbamate |
Standard InChI | InChI=1S/C16H14N2O2/c17-11-10-13-6-8-15(9-7-13)18-16(19)20-12-14-4-2-1-3-5-14/h1-9H,10,12H2,(H,18,19) |
Standard InChI Key | OCJOGFVSSNZPRU-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)CC#N |
Introduction
Structural Overview and Chemical Identity
Benzyl N-[4-(cyanomethyl)phenyl]carbamate is characterized by a benzyl carbamate group linked to a para-substituted phenyl ring bearing a cyanomethyl moiety (). The presence of both carbamate and nitrile functionalities confers unique reactivity, making it a valuable building block in multi-step syntheses. Its IUPAC name, benzyl N-[4-(cyanomethyl)phenyl]carbamate, reflects this substitution pattern .
Table 1: Key Identifiers of Benzyl N-[4-(Cyanomethyl)phenyl]carbamate
Property | Value |
---|---|
CAS Number | 861250-54-6 |
Molecular Formula | |
Molecular Weight | 266.29 g/mol |
Synonyms | [4-(Cyanomethyl)phenyl]carbamic acid benzyl ester |
Synthesis and Reaction Optimization
The synthesis of benzyl N-[4-(cyanomethyl)phenyl]carbamate is achieved via a one-step carbamate formation reaction. A representative protocol involves the reaction of (4-aminophenyl)acetonitrile with dibenzyl dicarbonate in 1,4-dioxane at room temperature .
Reaction Scheme
Table 2: Synthetic Conditions and Yield
Parameter | Detail |
---|---|
Reactants | (4-Aminophenyl)acetonitrile (2 g, 15.1 mmol), Dibenzyl dicarbonate (4.33 g, 15.1 mmol) |
Solvent | 1,4-Dioxane (16 mL) |
Reaction Time | 1 hour at 20°C |
Workup | Solvent evaporation, flash chromatography (CHCl/MeOH = 99:1) |
Yield | 95% (3.82 g, 14.4 mmol) |
The reaction proceeds efficiently under mild conditions, avoiding the need for catalysts or elevated temperatures. The high yield (95%) underscores the practicality of this method for large-scale production .
Spectral Characterization and Analytical Data
Comprehensive spectral data confirm the structure and purity of benzyl N-[4-(cyanomethyl)phenyl]carbamate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
-NMR (400 MHz, DMSO-d):
The singlet at δ 5.15 corresponds to the benzyloxy methylene group, while the δ 3.95 signal arises from the cyanomethyl group. Aromatic protons integrate for seven hydrogens, consistent with the benzyl and substituted phenyl rings.
Mass Spectrometry and Chromatography
-
Electrospray Mass Spectrometry (ES-MS): Observed at m/z 265.0, aligning with the theoretical molecular weight .
Technique | Key Findings |
---|---|
-NMR | Confirmed aryl, NH, and CH groups |
ES-MS | |
HPLC | Purity validated at Ret = 6.32 min |
Physicochemical Properties and Stability
The compound’s solubility profile is influenced by its polar nitrile and carbamate groups. It is sparingly soluble in water but dissolves readily in organic solvents like dichloromethane and methanol. Theoretical calculations estimate a clogP (calculated partition coefficient) of ~2.5, suggesting moderate lipophilicity. Stability studies indicate that the compound remains intact under ambient conditions but may degrade under strong acidic or basic conditions due to carbamate hydrolysis .
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